molecular formula C16H10BrN B2918619 5-bromo-7H-benzo[c]carbazole CAS No. 131409-18-2

5-bromo-7H-benzo[c]carbazole

Cat. No. B2918619
M. Wt: 296.167
InChI Key: KNJJGSGPSKPDBR-UHFFFAOYSA-N
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Description

5-bromo-7H-benzo[c]carbazole is a chemical compound with the molecular formula C16H10BrN . It appears as a white to amber to dark green powder or crystal .


Synthesis Analysis

The synthesis of benzo[c]carbazoles, including 5-bromo-7H-benzo[c]carbazole, involves several steps. For instance, 5,7-dimethyl-7H-benzo[c]carbazole was synthesized from 2-methyl-1H-indole in 79% yield over four steps. The reaction sequence involved bromination of 2-methyl-1H-indole at C-3 to give 3-bromo-2-methyl-1H-indole .


Molecular Structure Analysis

The molecular weight of 5-bromo-7H-benzo[c]carbazole is 296.17 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

While specific chemical reactions involving 5-bromo-7H-benzo[c]carbazole are not detailed in the search results, the compound’s chemical properties, such as its melting point, can provide insights into its reactivity .


Physical And Chemical Properties Analysis

5-bromo-7H-benzo[c]carbazole has a melting point of 168.0 to 172.0 °C . Its density is predicted to be 1.589±0.06 g/cm3 .

Scientific Research Applications

1. Polycarbazole and its derivatives

  • Summary of the application: Polycarbazole and its derivatives are nitrogen-containing aromatic heterocyclic conducting polymers. They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
  • Methods of application or experimental procedures: Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
  • Results or outcomes: The physico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, lead to the generation of highly efficient materials for a wide range of optoelectronic applications .

2. N-substituted carbazole

  • Summary of the application: A novel N-substituted carbazole, namely {[12,13-dihydro-5-[2-(dimethylamino)-ethyl]-4 H-benzo[c]pyrimido[5,6,1-jk]carbazole-4,6,10-(5 H,-11 H)-trione hydrochloride]} (56), has been studied for its antitumor activity .
  • Results or outcomes: It inhibited topoisomerase II activity at a concentration of 2.5 µM which is a 10 times lower concentration than that .

3. 7H-Benzo[c]carbazole

  • Summary of the application: 7H-Benzo[c]carbazole is used as a chemical structure in organic synthesis .

4. 5-Bromo-7H-benzo[c]carbazole

  • Summary of the application: 5-Bromo-7H-benzo[c]carbazole is a chemical compound that can be used in various chemical reactions .

5. 7H-Benzo[c]carbazole

  • Summary of the application: 7H-Benzo[c]carbazole is used as a chemical structure in organic synthesis .

6. 5-Bromo-7H-benzo[c]carbazole

  • Summary of the application: 5-Bromo-7H-benzo[c]carbazole is a chemical compound that can be used in various chemical reactions .

Safety And Hazards

This compound is classified as a skin and eye irritant. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, medical advice should be sought .

Future Directions

The compound has potential applications in underwater coating and imaging due to its strong light-activated ultralong phosphorescence underwater . It is also being supplied by various manufacturers for research and development purposes .

properties

IUPAC Name

5-bromo-7H-benzo[c]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN/c17-13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)18-15/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJJGSGPSKPDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-7H-benzo[c]carbazole

CAS RN

131409-18-2
Record name 5-Bromo-7H-benzo[c]carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
Y Chen, W Liang, WH Choi, J Huang, Q Dong, F Zhu… - Dyes and …, 2015 - Elsevier
Two novel host materials based on 5- and 9-substituted benzocarbazole have been developed for application in phosphorescent organic light-emitting diodes. Both host materials …
Number of citations: 29 www.sciencedirect.com

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